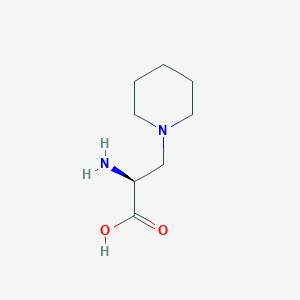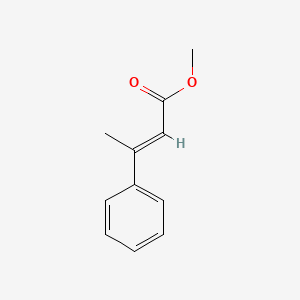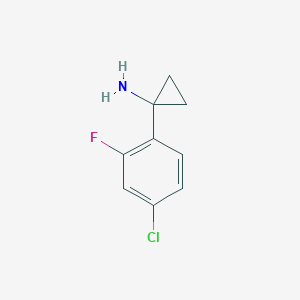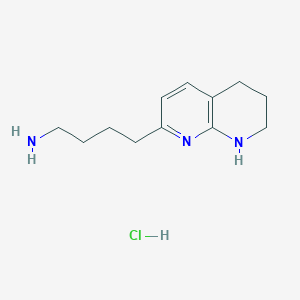
3-Chloro-4-(diphenylamino)cyclobut-3-ene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(diphenylamino)cyclobut-3-ene-1,2-dione: is a chemical compound that belongs to the class of cyclobutene-1,2-diones. This compound is characterized by the presence of a chloro group and a diphenylamino group attached to a cyclobutene-1,2-dione core. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(diphenylamino)cyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid dichloride with diphenylamine. The reaction is carried out in an anhydrous solvent such as diethyl ether, and the product is obtained through a Friedel-Crafts acylation reaction. The reaction conditions often include the absence of a Lewis acid catalyst to ensure the high reactivity of the indole ring system for electrophilic attack .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent use, and purification techniques to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions: 3-Chloro-4-(diphenylamino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclobutene-1,2-dione core.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted cyclobutene-1,2-dione compounds.
科学的研究の応用
3-Chloro-4-(diphenylamino)cyclobut-3-ene-1,2-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 3-Chloro-4-(diphenylamino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as glyoxylase, pyruvate dehydrogenase, and transketolase . These interactions can lead to various biochemical effects, making the compound of interest in drug discovery and development.
類似化合物との比較
3-Chloro-3-cyclobutene-1,2-dione: This compound shares the cyclobutene-1,2-dione core but lacks the diphenylamino group.
3-Chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione: This compound features a methoxy-indole group instead of the diphenylamino group.
Uniqueness: 3-Chloro-4-(diphenylamino)cyclobut-3-ene-1,2-dione is unique due to the presence of both the chloro and diphenylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.
特性
CAS番号 |
89029-32-3 |
|---|---|
分子式 |
C16H10ClNO2 |
分子量 |
283.71 g/mol |
IUPAC名 |
3-chloro-4-(N-phenylanilino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C16H10ClNO2/c17-13-14(16(20)15(13)19)18(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChIキー |
PODNNMUJAJWFCK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=O)C3=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![12-[(5Z)-5-[(5E)-3-(carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid](/img/structure/B13140271.png)
![4-Hydroxy-3-(3'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13140274.png)

![1-Amino-4-hydroxy-2-{2-[(prop-2-en-1-yl)oxy]ethoxy}anthracene-9,10-dione](/img/structure/B13140282.png)


